molecular formula C12H20N4O B2579470 4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 1706428-19-4

4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B2579470
CAS No.: 1706428-19-4
M. Wt: 236.319
InChI Key: QBCIANUXAZWHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.319. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

Research has focused on the synthesis of derivatives and analogs of 4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine to explore their pharmacological properties. A study by Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines, displaying a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting the compound's potential in pharmaceutical applications Mattioda et al., 1975.

Antiproliferative Activity Against Cancer Cell Lines

Another line of research has examined the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Mallesha et al. (2012) synthesized a series of these derivatives, finding that some compounds showed promising activity against various cancer cell lines, suggesting potential use in cancer treatment Mallesha et al., 2012.

Anti-inflammatory and Analgesic Activities

Research by Sondhi et al. (2007) on pyrimidine derivatives revealed compounds with significant anti-inflammatory and analgesic activities. This study demonstrates the compound's application in developing new therapeutic agents for inflammation and pain management Sondhi et al., 2007.

Metabolism and Excretion Studies

Understanding the metabolism and excretion of this compound derivatives is crucial for drug development. Sharma et al. (2012) investigated the disposition of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, providing insights into the compound's metabolic pathways and elimination, which is vital for assessing its safety and efficacy Sharma et al., 2012.

Antibacterial Applications

Research has also explored the antibacterial activity of pyrido[2,3-d]pyrimidine derivatives. Matsumoto and Minami (1975) synthesized a series of compounds showing potent in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting the compound's use in developing new antibacterial agents Matsumoto & Minami, 1975.

Properties

IUPAC Name

2-methyl-4-piperazin-1-yl-6-propan-2-yloxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9(2)17-12-8-11(14-10(3)15-12)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCIANUXAZWHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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